![molecular formula C18H22N4O5S B521557 1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)

1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

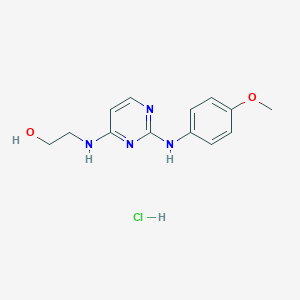

BM-520 is an original TXA2 modulator which inhibits the action of thromboxane A2 and 8-iso-prostaglandin F2alpha.

Applications De Recherche Scientifique

Stereoselective Arylation

- Lupi et al. (2009) discussed a process for the stereoselective conversion of certain amino acid derivatives, which could be linked to the broader chemical class to which 1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea belongs. This process involves N-alkylation and N-C migration, and is significant for synthesizing amino acid derivatives with specific stereochemistry, without external chirality sources (Lupi et al., 2009).

Multi-Coupling Reagent

- Auvray et al. (1985) described the use of a related compound, 3-bromo-2-(tert-butylsulfonyl)-1-propene, in reactions with various electrophiles. The product of these reactions, unsaturated sulfones, can further react to yield highly functionalized sulfones. This indicates the potential utility of related sulfonylurea compounds in synthesizing diverse chemical structures (Auvray et al., 1985).

Synthesis of Biologically Active Compounds

- Liu Ya-hu (2010) synthesized tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound structurally related to this compound. This compound serves as an important intermediate in the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Organic Synthesis Building Blocks

- Guinchard et al. (2005) discussed tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which, like this compound, belong to the sulfonylurea class. These compounds can act as N-(Boc)-protected nitrones in reactions with organometallics, indicating their role as versatile building blocks in organic synthesis (Guinchard et al., 2005).

Chemoselective Nitration

- Kilpatrick et al. (2013) reported a method for converting aromatic sulfonamides into their mono-nitro derivatives using tert-butyl nitrite. This indicates the potential for chemoselective modification of sulfonylurea compounds, which could be applicable to this compound (Kilpatrick et al., 2013).

Oxidation of Sulfides and Sulfoxides

- Wang et al. (2002) explored the oxidation of sulfides and sulfoxides using tert-butyl hydroperoxide, which could be relevant to the chemical transformations of sulfonylurea compounds (Wang et al., 2002).

Propriétés

Formule moléculaire |

C18H22N4O5S |

|---|---|

Poids moléculaire |

406.5 g/mol |

Nom IUPAC |

N-(tert-Butylcarbamoyl)-5-nitro-2-(m-tolylamino)benzenesulfonamide |

InChI |

InChI=1S/C18H22N4O5S/c1-12-6-5-7-13(10-12)19-15-9-8-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23) |

Clé InChI |

DSYCWUYNMJDZAH-UHFFFAOYSA-N |

SMILES |

O=S(C1=CC([N+]([O-])=O)=CC=C1NC2=CC=CC(C)=C2)(NC(NC(C)(C)C)=O)=O |

SMILES canonique |

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BM520; BM-520; BM 520 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)

![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)

![[(5S)-5,14-diethyl-19,19-difluoro-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-5-yl] 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate](/img/structure/B521659.png)

![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)

![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)

![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)

![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)

![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)

![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)

![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)

![{2-[(Benzylcarbamoyl)methyl]-1,3-thiazol-4-yl}methyl 2-phenoxypyridine-3-carboxylate](/img/structure/B523621.png)

![2-[(4-ethylpiperazin-1-yl)methyl]-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one](/img/structure/B523711.png)